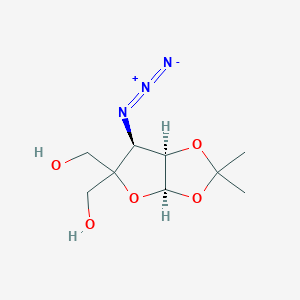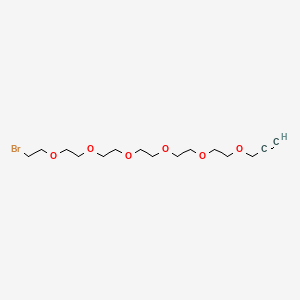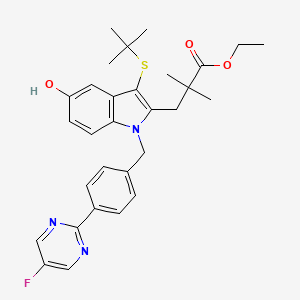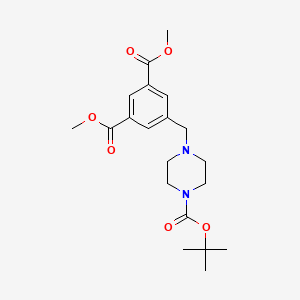
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl es un compuesto químico con la fórmula molecular C7H15NO5·HCl. Es un derivado de la glucosa, donde el grupo hidroxilo en la sexta posición se reemplaza por un grupo amino, y el compuesto se modifica aún más mediante la adición de un grupo metilo. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl suele implicar los siguientes pasos:
Protección de los grupos hidroxilo: Los grupos hidroxilo de la glucosa se protegen utilizando grupos acetilo o bencilo para evitar reacciones no deseadas.
Introducción del grupo amino: El derivado de glucosa protegido se somete entonces a una reacción con amoníaco o una amina para introducir el grupo amino en la sexta posición.
Metilación: El compuesto se metila utilizando yoduro de metilo o sulfato de dimetilo.
Desprotección: Los grupos protectores se eliminan para obtener el producto final
Métodos de producción industrial
En entornos industriales, la producción de 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl puede implicar reacciones por lotes a gran escala con condiciones optimizadas para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, son habituales para garantizar un producto de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El compuesto puede reducirse para formar la amina correspondiente.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila
Reactivos y condiciones comunes
Oxidación: Se utilizan habitualmente reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las condiciones suelen implicar el uso de haluros de alquilo o cloruros de acilo
Principales productos formados
Oxidación: Derivados nitroso o nitro.
Reducción: Amina correspondiente.
Sustitución: Derivados alquilados o acilados
Aplicaciones Científicas De Investigación
El 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas.
Biología: Se utiliza en el estudio del metabolismo de los carbohidratos y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl implica su interacción con dianas moleculares específicas, como las enzimas y los receptores. El grupo amino puede formar enlaces de hidrógeno e interacciones electrostáticas con los sitios activos de las enzimas, lo que lleva a la inhibición o activación de la actividad enzimática. Este compuesto también puede modular las vías de señalización mediante la interacción con los receptores en las superficies celulares .
Comparación Con Compuestos Similares
Compuestos similares
6-Desoxi-β-D-glucopiranósido de metilo: Carece del grupo amino en la sexta posición.
6-Amino-6-desoxi-α-D-galactopiranósido de metilo: Estructura similar pero que difiere en la estereoquímica de la parte del azúcar.
Singularidad
El 6-Amino-6-desoxi-α-D-glucopiranósido de metilo HCl es único debido a la presencia tanto del grupo amino como del grupo metilo, lo que confiere una reactividad química y una actividad biológica distintas. Esta doble funcionalidad lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C7H16ClNO5 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5+,6-,7+;/m1./s1 |
Clave InChI |
GFQAHWOAVJXCGH-GQYLKJDFSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O.Cl |
SMILES canónico |
COC1C(C(C(C(O1)CN)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)


![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)




